![molecular formula C11H8N2O2 B2760823 2-(4-Hydroxyphenyl)pyrimidine-4-carbaldehyde CAS No. 477870-53-4](/img/structure/B2760823.png)
2-(4-Hydroxyphenyl)pyrimidine-4-carbaldehyde
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Overview
Description
“2-(4-Hydroxyphenyl)pyrimidine-4-carbaldehyde” is a derivative of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves numerous methods . For instance, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The InChI code for “2-(4-Hydroxyphenyl)pyrimidine-4-carbaldehyde” is 1S/C5H4N2O/c8-3-5-1-2-6-4-7-5/h1-4H .Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For instance, the synthesis and COX-2 inhibitory activities of several 2-(4-sulfamoylphenyl) and 2-(4-methylsulfonylphenyl) pyrimidines were reported . The purified enzyme (PE) and HWB analyses were performed to measure the COX-1 and COX-2 inhibitory effects of the target analogs .Physical And Chemical Properties Analysis
Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts .Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidines, including “2-(4-Hydroxyphenyl)pyrimidine-4-carbaldehyde”, are known to display a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antimicrobial Applications
Pyridopyrimidine-based fused heterocyclic compounds, which include “2-(4-Hydroxyphenyl)pyrimidine-4-carbaldehyde”, have been used for the development of antimicrobial agents . They have shown activity against highly pathogenic Gram-positive and Gram-negative bacteria .
Antitumor Applications
Pyridopyrimidine-based compounds have also been used for the development of antitumor agents . The specific mechanisms of action in relation to “2-(4-Hydroxyphenyl)pyrimidine-4-carbaldehyde” are not detailed in the sources, but this represents a significant area of research.
Antimalarial Applications
There is evidence that pyridopyrimidine-based compounds have been used in the development of antimalarial agents . While the specific role of “2-(4-Hydroxyphenyl)pyrimidine-4-carbaldehyde” in this context is not detailed, it represents a potential area of application.
Antifolate Applications
Pyridopyrimidine-based compounds have been used in the development of antifolate agents . These agents inhibit the action of folic acid in the body and are used in the treatment of cancer and in some types of chemotherapy.
Anticonvulsant Applications
There is evidence that pyridopyrimidine-based compounds have been used in the development of anticonvulsant agents . These agents are used to prevent or reduce the severity of epileptic fits or other convulsions.
Mechanism of Action
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Safety and Hazards
Future Directions
Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
2-(4-hydroxyphenyl)pyrimidine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-7-9-5-6-12-11(13-9)8-1-3-10(15)4-2-8/h1-7,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWBPKVCOFGNOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)C=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenyl)pyrimidine-4-carbaldehyde |
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